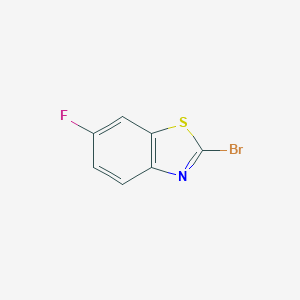

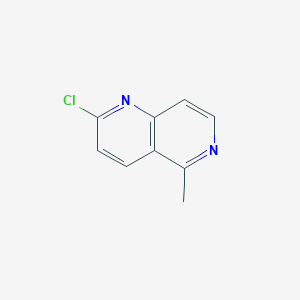

2-氯-5-甲基-1,6-萘啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various naphthyridine derivatives, including those related to 2-Chloro-5-methyl-1,6-naphthyridine, has been explored in several studies. For instance, a derivative of heteroannulated chromone, identified as 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND), was synthesized using a DBU catalyzed condensation reaction of 2-aminochromone-3-carboxaldehyde with 4-hydroxy-1-methylquinolin-2(1H)-one . Similarly, 2-Chloro-3-formyl-1,8-naphthyridine was synthesized through a Vilsmeier-Haack type reaction, which served as a precursor for further novel 1,8-naphthyridine derivatives . Another study reported the synthesis of 1,2,3,4-tetrahydro-2,6-naphthyridine from 2-methylpyrazine through a multi-step process involving condensation, elimination, and protection group strategies .

Molecular Structure Analysis

The molecular structure of these naphthyridine derivatives has been characterized using various spectroscopic techniques. For MBCND, the structure was deduced based on elemental analyses and spectral data, including IR, 1H NMR, and mass spectra . The structure of a di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate was determined by X-ray diffraction, revealing a six-coordinated Cu2+ ion with a specific arrangement of nitrogen and oxygen atoms from naphthyridine ligands .

Chemical Reactions Analysis

The reactivity of naphthyridine derivatives has been a subject of interest. For example, the study of nucleophilic substitution reactions in benzo[c][1,8]naphthyridines showed that the 6-position was more reactive for oxygen and nitrogen nucleophiles compared to the 3-chloro group . Another study investigated the reactivity of 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with amines, leading to mono- and di-amino-substituted derivatives and an unexpected rearrangement to 1-oxo derivatives of 3,4-dihydro-2,7-naphthyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives have been analyzed through various computational and experimental methods. Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry, total energy, energy of HOMO and LUMO, and Mulliken atomic charges of MBCND. Additionally, the dipole moment, electronic structure, nonlinear optical properties (NLO), and natural bonding orbital (NBO) analysis were discussed, along with electronic absorption spectra measured in different solvents . The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a route that considered the physical properties such as regioselective deprotonation and methylation .

科学研究应用

亲核取代反应

已经研究了2-氯-5-甲基-1,6-萘啶的亲核取代反应活性。例如,在苯并[c][1,8]萘啶中,不同位置的氯基对不同亲核试剂(包括氮、氧和硫亲核试剂)显示出不同的反应性。这些研究为这些化合物中氯基的反应机制和反应模式提供了见解 (Deady & Werden, 1986)。

Ru(II)配合物的配体构建

该分子已被用于为Ruthenium(Ru)配合物中的桥联配体构建新的配体。这个过程涉及偶联反应和缩合方法,以产生双齿和三齿配体。这样的配体及其配合物对于研究Ru(II)配合物的吸收特性和电化学特性至关重要 (Singh & Thummel, 2009)。

萘啶衍生物的合成

合成各种萘啶衍生物,包括从2-氯-5-甲基-1,6-萘啶衍生的衍生物,一直是一个感兴趣的课题。这些衍生物在各个领域,包括制药领域,具有潜在的应用。已经探索了不同的合成途径和方法,如环加成反应和区域选择性金属化反应,以产生这些衍生物 (Kiely, 1991; Montoir et al., 2014; Read & Ray, 1995)。

与Cu(I)和Pb(II)形成配合物的合成

还进行了关于使用从2-氯-5-甲基-1,6-萘啶衍生的三萘啶基化合物合成Cu(I)和Pb(II)配合物的研究。这些研究侧重于理解这些配合物的分子结构、光谱学和几何转换,这对于了解这些金属在各种化学环境中的行为至关重要 (Gan et al., 2011)。

安全和危害

属性

IUPAC Name |

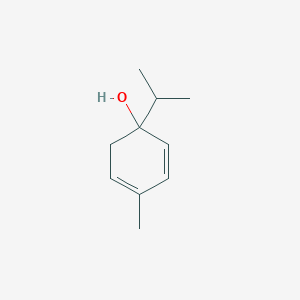

2-chloro-5-methyl-1,6-naphthyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c1-6-7-2-3-9(10)12-8(7)4-5-11-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLQMYQERZRRTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C=CC(=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391841 |

Source

|

| Record name | 2-chloro-5-methyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-methyl-1,6-naphthyridine | |

CAS RN |

140692-93-9 |

Source

|

| Record name | 2-chloro-5-methyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。